

# HMMNI (Standard) CAS number and molecular weight

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## Compound of Interest

Compound Name: HMMNI (Standard)

Cat. No.: B194112

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## In-Depth Technical Guide: HMMNI (Standard)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole (HMMNI), a key metabolite of the antiprotozoal drug dimetridazole. This document details its chemical properties, analytical methodologies for its detection, and insights into its biological activities, including a recently elucidated mechanism of action as a quorum sensing inhibitor.

## Core Chemical and Physical Data

HMMNI, also known as Hydroxy Dimetridazole, is a critical analyte in pharmacological and food safety research. Its fundamental properties are summarized below.

Property	Value	Citations
CAS Number	936-05-0	[1][2][3]
Molecular Weight	157.13 g/mol	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N <sub>3</sub> O <sub>3</sub>	[1][3]
Synonyms	Hydroxy Dimetridazole, 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole, (1-methyl-5-nitroimidazol-2-yl)methanol	[2][3]

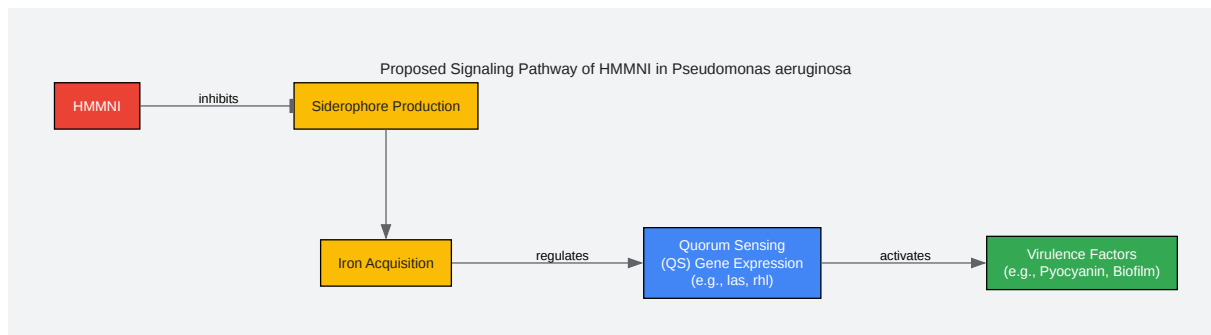
## Antiprotozoal and Biological Activity

HMMNI is recognized for its antiprotozoal properties. It has demonstrated efficacy against *Trichomonas foetus* with a reported ED<sub>50</sub> of 1.6 µg/mL[1]. While the broader antiprotozoal mechanism of nitroimidazoles is generally attributed to the bio-reduction of the nitro group to reactive intermediates that induce cellular damage, a more specific and novel mechanism of action for HMMNI has been identified in bacteria.

Recent studies have revealed that HMMNI functions as a siderophore inhibitor in *Pseudomonas aeruginosa*. This inhibition of iron-chelating molecules subsequently disrupts, or "occludes," the bacterial quorum sensing (QS) system[4][5][6]. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production[4][7]. By inhibiting siderophore production, HMMNI downregulates QS-related genes, leading to a reduction in virulence factors like pyocyanin and a decrease in biofilm formation[4][5][6].

## Signaling Pathway: HMMNI as a Quorum Sensing Inhibitor

The following diagram illustrates the proposed signaling pathway for HMMNI's inhibition of the quorum sensing system in *Pseudomonas aeruginosa*.



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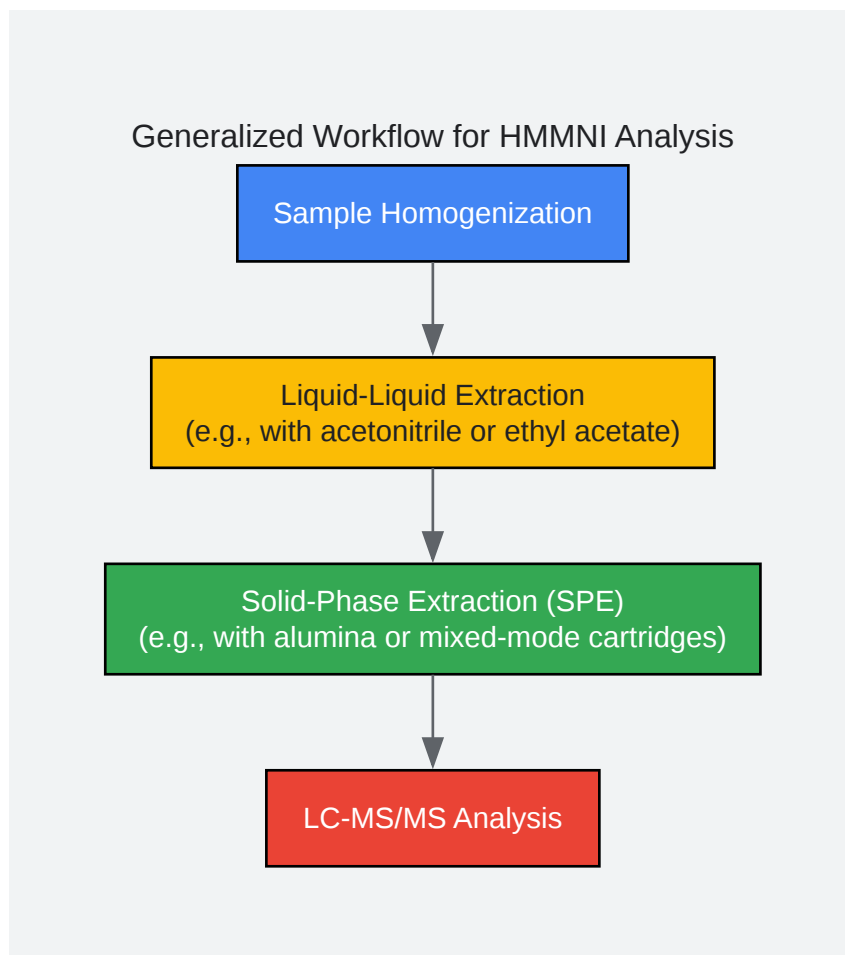
HMMNI inhibits siderophore production, impacting quorum sensing.

## Experimental Protocols: Analysis of HMMNI

The detection and quantification of HMMNI in biological matrices are crucial for drug metabolism studies and regulatory monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique.

## Sample Preparation for Biological Matrices (e.g., Tissue, Honey)

A generalized experimental workflow for the extraction and cleanup of HMMNI from complex samples prior to LC-MS/MS analysis is outlined below.



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Workflow for the analysis of HMMNI in biological samples.

## Detailed Methodologies

### 1. Sample Extraction:

- **Tissue Samples:** Homogenized tissue is typically extracted with an organic solvent such as acetonitrile or ethyl acetate. The addition of salts like magnesium sulfate and sodium chloride can be used to induce phase separation.
- **Honey Samples:** Honey is often dissolved in an acidic solution before extraction with an appropriate solvent.

### 2. Sample Cleanup:

- A cleanup step is essential to remove matrix interferences. Solid-phase extraction (SPE) is commonly employed. The choice of sorbent depends on the matrix; alumina and mixed-mode cation exchange cartridges have been used effectively.

### 3. LC-MS/MS Conditions:

- **Chromatographic Separation:** Reversed-phase chromatography is typically used, with C18 or pentafluorophenyl (PFP) columns providing good separation.
- **Mobile Phase:** A gradient elution with a mixture of water (often containing a small percentage of formic or acetic acid) and an organic solvent like acetonitrile or methanol is common.
- **Mass Spectrometry:** Detection is performed using a tandem mass spectrometer, usually in the positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, tracking specific precursor-to-product ion transitions for HMMNI.

This guide provides foundational knowledge on HMMNI for professionals in the fields of pharmaceutical research and development. The elucidation of its role as a quorum sensing inhibitor opens new avenues for research into its potential applications beyond its traditional antiprotozoal activity.

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Phone: (601) 213-4426  
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